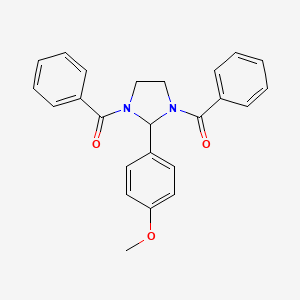
Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): is a complex organic compound with a unique structure that includes an imidazolidine ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) typically involves the reaction of 4-methoxyphenyl isocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) may involve a continuous flow process to enhance efficiency and yield. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): can be compared with other similar compounds, such as:
- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanol)
- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethane)
- (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanoic acid)
These compounds share a similar core structure but differ in the functional groups attached to the imidazolidine ring. The unique properties of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) , such as its specific reactivity and potential biological activity, make it a valuable compound for research and industrial applications.
Properties
CAS No. |
112629-61-5 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-benzoyl-2-(4-methoxyphenyl)imidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-14-12-18(13-15-21)22-25(23(27)19-8-4-2-5-9-19)16-17-26(22)24(28)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |
InChI Key |
GSDHDSCCNAWDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


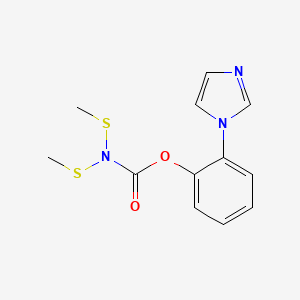
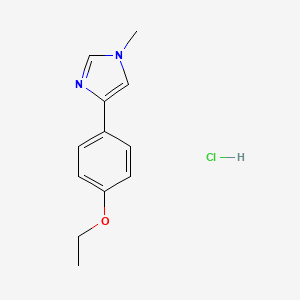
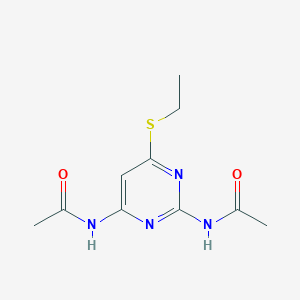
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
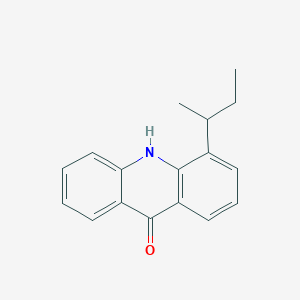
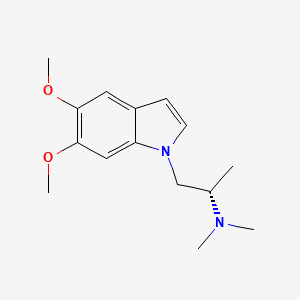
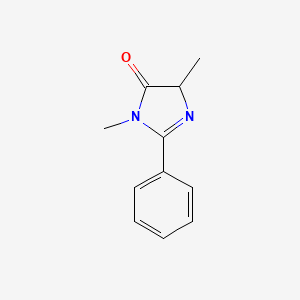
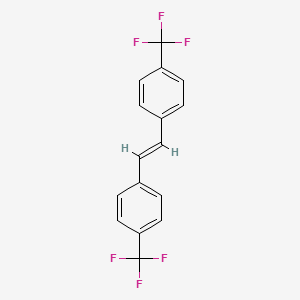
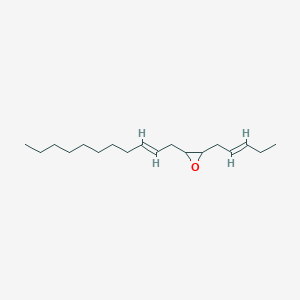
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)


![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
